3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Catalog No.
S6735696
CAS No.
2549023-62-1
M.F
C17H20N8
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-...

CAS Number

2549023-62-1

Product Name

3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

IUPAC Name

3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H20N8/c18-12-14-17(20-4-3-19-14)25-9-7-24(8-10-25)16-11-15(21-13-22-16)23-5-1-2-6-23/h3-4,11,13H,1-2,5-10H2

InChI Key

JIRJACRIGLXYSI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4C#N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4C#N

3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features multiple heterocyclic structures, including a pyrazine ring, a pyrimidine moiety, and a piperazine unit. The compound is characterized by its unique arrangement of nitrogen-containing rings, which contribute to its potential biological activity. The presence of the carbonitrile functional group enhances its chemical reactivity and may play a role in its interactions with biological targets.

, including:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction: The nitrile group can be reduced to an amine under specific conditions, altering the compound's reactivity.
  • Cyclization Reactions: The piperazine and pyrimidine units can engage in cyclization to form more complex structures.

Common reagents for these reactions may include lithium aluminum hydride for reduction and various alkyl halides for substitution reactions.

Research indicates that compounds similar to 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile exhibit significant biological activity. These compounds may act as inhibitors of specific enzymes or receptors involved in various diseases, including cancer and neurological disorders. The presence of the pyrrolidine and piperazine moieties suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognition.

The synthesis of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
  • Introduction of the Piperazine Moiety: This is usually achieved via nucleophilic substitution where a piperazine derivative reacts with a suitable electrophile.
  • Synthesis of the Pyrazine Core: The pyrazine ring is formed through condensation reactions involving suitable starting materials.
  • Final Assembly: All components are combined to yield the final product, often requiring purification steps such as recrystallization or chromatography.

3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting neurological disorders or cancers.
  • Research: In studies investigating molecular interactions and mechanisms of action related to specific biological pathways.

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular pathways associated with disease mechanisms. Techniques such as surface plasmon resonance or isothermal titration calorimetry are commonly employed to assess these interactions quantitatively.

Several compounds share structural similarities with 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrileContains a morpholine instead of pyrrolidinePotentially different pharmacological profile due to morpholine's properties
4-(Piperidin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidineSimilar piperidine and pyrrolidine unitsFocused on dual piperidine functionality
6-(4-Pyrrolidin-1-ylpiperidine)carbonylpyridinContains both pyrrolidine and piperidineEmphasizes carbonyl functionality for different reactivity

These compounds highlight the diversity within this class of molecules while underscoring the unique combination of structural elements present in 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-y]piperazin}-1-y}pyrazine–2-carbonitrile that may confer distinct biological properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Exact Mass

336.18109267 g/mol

Monoisotopic Mass

336.18109267 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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